Ethyl 3-acetyl-1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate
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Overview
Description
Ethyl 3-acetyl-1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-7-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-acetyl-1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines, acetyl derivatives, and ethyl esters. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-acetyl-1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Ethyl 3-acetyl-1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-acetyl-1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-acetyl-1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate: Unique due to its specific spiro structure and functional groups.
Other Spiro Compounds: Similar in having a spiro structure but may differ in functional groups and overall properties.
Phenylhydrazine Derivatives: Share some structural similarities but differ in the presence of the spiro ring and other substituents.
Uniqueness
The uniqueness of this compound lies in its combination of a spiro structure with multiple functional groups, which can confer unique chemical and biological properties not found in simpler or less functionalized compounds.
Properties
Molecular Formula |
C22H20ClN3O3S2 |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
ethyl 2-acetyl-4-(3-chlorophenyl)-8-methyl-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate |
InChI |
InChI=1S/C22H20ClN3O3S2/c1-4-29-21(28)19-14(2)25(17-10-6-5-7-11-17)22(30-19)26(24-20(31-22)15(3)27)18-12-8-9-16(23)13-18/h5-13H,4H2,1-3H3 |
InChI Key |
RWLIYSSOAHBGIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)C)C3=CC(=CC=C3)Cl)C4=CC=CC=C4)C |
Origin of Product |
United States |
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